molecular formula C6H10N2O3S B6246327 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide CAS No. 2408959-81-7

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide

Cat. No. B6246327
CAS RN: 2408959-81-7
M. Wt: 190.2
InChI Key:
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Description

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide (DATAC) is a novel synthetic compound with potential applications in a variety of fields. It is a bicyclic heterocycle composed of an oxa-azaspiro-heptane core, with an amide group attached to the 6-position of the spiro-ring. DATAC has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has been used as a building block for the synthesis of various heterocycles, such as azaspirocycles, spirocycles, and oxaspirocycles. In medicinal chemistry, it has been used as a scaffold for the synthesis of bioactive compounds, such as inhibitors of enzymes, and as a drug delivery vehicle. In materials science, 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has been used as a precursor for the synthesis of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the amide group of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide and a target molecule. This covalent bond can then be used to modulate the activity of the target molecule. For example, 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has been used to inhibit the activity of enzymes, such as tyrosine kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide are not yet fully understood. However, it has been shown to have some effects on the activity of enzymes, such as tyrosine kinases. In addition, it has been shown to have some effect on the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide in laboratory experiments is its ease of synthesis. It can be synthesized in a relatively short amount of time and in a straightforward manner. Another advantage is its relatively low toxicity, which makes it suitable for use in biological systems. However, one limitation of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is its relatively low solubility in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

The potential applications of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide are still being explored. Some potential future directions include the development of new synthetic methods for the synthesis of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide-based compounds, the development of new drug delivery systems based on 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide, and the exploration of its potential uses in materials science. In addition, further research is needed to understand its biochemical and physiological effects, as well as its mechanism of action.

Synthesis Methods

The synthesis of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is relatively straightforward and has been reported by several groups. The most common method involves the reaction of an aldehyde, an amine, and an acid chloride in the presence of a base. This reaction produces a Schiff base intermediate, which is then converted to 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide by cyclization with a suitable reagent. The cyclization can be accomplished using either a Lewis acid or a Brønsted acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide involves the reaction of a thiol with an aziridine followed by oxidation and cyclization to form the spirocyclic compound.", "Starting Materials": [ "2-mercaptoethanol", "aziridine", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "ammonium chloride" ], "Reaction": [ "Step 1: 2-mercaptoethanol is reacted with aziridine in the presence of sodium hydroxide to form the thiol-aziridine adduct.", "Step 2: The thiol-aziridine adduct is oxidized with hydrogen peroxide to form the corresponding sulfoxide.", "Step 3: The sulfoxide is cyclized in the presence of acetic acid to form the spirocyclic compound.", "Step 4: The spirocyclic compound is treated with ammonium chloride to form the final product, 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide." ] }

CAS RN

2408959-81-7

Product Name

2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide

Molecular Formula

C6H10N2O3S

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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